molecular formula C11H14O B8803288 Benzenepropanal, 3,4-dimethyl-

Benzenepropanal, 3,4-dimethyl-

Cat. No.: B8803288
M. Wt: 162.23 g/mol
InChI Key: YBUXFZICSZNQTQ-UHFFFAOYSA-N
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Description

Benzenepropanal (phenylpropanal) is an aromatic aldehyde with a propanal chain (-CH₂CH₂CHO) attached to a benzene ring. The compound "3,4-dimethyl-benzenepropanal" features methyl (-CH₃) groups at the 3rd and 4th positions of the benzene ring.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)propanal

InChI

InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-8H,3-4H2,1-2H3

InChI Key

YBUXFZICSZNQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC=O)C

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 3,4-dimethylbenzenepropanal undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:

Reagent/ConditionsProductMechanismSource
KMnO4_4 (hot, acidic)3,4-Dimethylbenzoic acidCleavage of the benzylic C–H bond
CrO3_3 (Jones reagent)3,4-Dimethylbenzaldehyde ketoneRadical-mediated oxidation

For example, oxidation with hot KMnO4_4 converts the benzylic carbon into a carboxylic acid group via radical intermediates. The reaction proceeds through homolytic cleavage of the benzylic C–H bond (bond dissociation energy ~90 kcal/mol), forming a benzylic radical that reacts further with Mn=O species .

Hydroacylation with Alkynes/Alkenes

3,4-Dimethylbenzenepropanal participates in rhodium-catalyzed hydroacylation, forming α,β-unsaturated ketones (enones). Key findings include:

SubstrateCatalyst SystemProduct SelectivitySide ReactionsSource
Diphenylacetylene[Rh(nbd)2_2]BF4_4/DPEphosLinear enone (90%)Decarbonylation, dimerization
Terminal alkenesRh(I)/XantphosBranched adductsCyclotrimerization

The reaction mechanism involves oxidative addition of the aldehyde C–H bond to Rh(I), followed by alkyne/alkene insertion and reductive elimination . Ligands like DPEphos enhance regioselectivity for linear products.

Benzylic Bromination

The benzylic position undergoes radical bromination using N-bromosuccinimide (NBS):

ConditionsProductSelectivitySource
NBS, light, CCl4_43,4-Dimethylbenzyl bromideHigh

The reaction proceeds via a radical chain mechanism, initiated by light or peroxides. The benzylic radical intermediate reacts with Br2_2 (generated in situ from NBS) .

Nucleophilic Additions

The aldehyde group reacts with nucleophiles such as Grignard reagents or hydrides:

ReagentProductNotesSource
RMgX (Grignard)Secondary alcohol derivativesRequires anhydrous conditions
NaBH4_43,4-Dimethylbenzyl alcoholMild reduction

Electron-donating methyl groups on the benzene ring slightly deactivate the aldehyde toward nucleophilic attack compared to unsubstituted benzaldehyde.

Condensation Reactions

The compound undergoes aldol and Claisen-Schmidt condensations:

Reaction TypeConditionsProductSource
Aldol condensationBase (NaOH), heatβ-Hydroxy ketone derivatives
Claisen-SchmidtAcidic/neutral, heatingα,β-Unsaturated ketones

For example, condensation with acetophenone under basic conditions yields chalcone-like derivatives .

Key Mechanistic Insights

  • Radical Stability : The benzylic position forms stable radicals due to resonance with the aromatic ring, enabling selective bromination and oxidation .

  • Catalyst-Ligand Effects : Rhodium complexes with bisphosphine ligands (e.g., DPEphos) suppress competitive alkyne cyclotrimerization during hydroacylation .

  • Steric Effects : 3,4-Dimethyl substituents hinder electrophilic aromatic substitution but enhance benzylic reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-dimethyl-benzenepropanal with structurally related benzenepropanal derivatives, highlighting substituent effects and applications:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
3,4-Dimethyl-benzenepropanal Not Available C₁₁H₁₄O 3-CH₃, 4-CH₃ Hypothetical: Enhanced steric hindrance; potential use in flavor/fragrance or polymer stabilization.
Benzenepropanal, 3,5-dimethyl- 61172-28-9 C₁₁H₁₄O 3-CH₃, 5-CH₃ Meta-substitution reduces steric strain; used in synthetic intermediates for perfumes .
Benzenepropanal, 3,4-dichloro- 20795-47-5 C₉H₈Cl₂O 3-Cl, 4-Cl Electron-withdrawing Cl groups increase polarity; intermediate in agrochemical synthesis .
Benzenepropanal, 4-(tert-butyl)- 160782-57-0 C₁₃H₁₈O 4-C(CH₃)₃ Bulky tert-butyl group raises boiling point; thermodynamic data available via NIST .
Benzenepropanal, 2-ethyl-α,α-dimethyl- 67634-14-4 C₁₃H₁₈O 2-CH₂CH₃, α-CH₃ (chain) Ethyl and methyl chain substitutions may enhance thermal stability for polymer additives .

Key Comparative Insights:

Electron-donating methyl groups increase ring electron density, favoring reactions with electrophiles . 3,4-Dichloro: Chlorine’s electron-withdrawing nature deactivates the ring, directing electrophiles to specific positions. This property is exploited in pesticide synthesis .

Physical Properties :

  • Boiling Points : Bulky substituents like tert-butyl (160782-57-0) increase molecular weight and van der Waals forces, leading to higher boiling points compared to methyl-substituted derivatives .
  • Solubility : Polar groups (e.g., Cl in 20795-47-5) enhance water solubility, whereas alkyl groups (e.g., 3,5-dimethyl, 61172-28-9) favor organic solvents .

Applications :

  • 3,5-Dimethyl : Meta-substituted derivatives are preferred in fragrance industries due to balanced volatility and stability .
  • 3,4-Dichloro : Chlorinated analogs are critical in agrochemical synthesis, leveraging their stability and reactivity .

Q & A

Q. What are the key spectroscopic characteristics of 3,4-dimethylbenzenepropanal for structural confirmation?

To confirm the structure of 3,4-dimethylbenzenepropanal, researchers should prioritize:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to identify the aliphatic propanal chain (e.g., aldehyde proton at ~9.8 ppm, methyl groups on the benzene ring at ~2.2–2.5 ppm) and aromatic protons influenced by substituents.
  • IR Spectroscopy : Detect the aldehyde C=O stretch (~1720 cm1^{-1}) and C-H stretches from methyl groups (~2850–2960 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight (C10_{10}H12_{12}O, calculated MW 148.20) via high-resolution MS, with fragmentation patterns indicating loss of the aldehyde group (-28 amu).
    Reference data from structurally analogous compounds like 3,4-dimethylbenzaldehyde (C9_9H10_{10}O, MW 134.18) can guide interpretation .

Q. What are the common synthetic routes for 3,4-dimethylbenzenepropanal, and what are their efficiency metrics?

Two primary methods are:

  • Friedel-Crafts Acylation : React 3,4-dimethylbenzaldehyde with acetyl chloride in the presence of Lewis acids (e.g., AlCl3_3), followed by reduction and oxidation to introduce the propanal chain. Typical yields range from 40–60%, with purity challenges due to byproducts like ketones.
  • Oxidative Methods : Use Swern or Jones oxidation on 3,4-dimethylbenzyl alcohol derivatives. This route achieves higher purity (>90%) but requires stringent temperature control (-20°C to 0°C for Swern) .
    Comparative efficiency metrics (e.g., atom economy, E-factor) should be calculated to optimize route selection.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 3,4-dimethylbenzenepropanal synthesis?

Discrepancies in yields often arise from:

  • Reagent Purity : Trace moisture in Lewis acids (e.g., AlCl3_3) can reduce acylation efficiency. Use Karl Fischer titration to verify anhydrous conditions.
  • Reaction Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and optimize reaction termination points.
  • Model-Based Validation : Apply kinetic models (e.g., modified lumped reaction models) to correlate experimental data with theoretical predictions, as demonstrated in CO2_2-to-DME synthesis studies .

Q. What advanced analytical techniques are suitable for detecting trace impurities in 3,4-dimethylbenzenepropanal samples?

  • HPLC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) to separate and quantify impurities like residual alcohols or oxidation byproducts (LOD < 0.1 ppm).
  • Headspace GC-MS : Detect volatile impurities (e.g., residual solvents) with purge-and-trap concentration.
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., hydrazones) to confirm regiochemistry .

Q. How do steric effects of 3,4-dimethyl substituents influence the compound’s reactivity in nucleophilic additions?

The 3,4-dimethyl groups create steric hindrance, which:

  • Reduces Electrophilicity : The aldehyde group’s accessibility to nucleophiles (e.g., Grignard reagents) is diminished, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Directs Regioselectivity : In Diels-Alder reactions, the substituents favor para-adducts due to steric shielding of the ortho positions. Computational modeling (DFT) can predict transition-state energies to validate experimental outcomes .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds (e.g., 3,4-dimethylbenzaldehyde) to ensure accuracy .
  • Synthetic Optimization : Use design-of-experiments (DoE) approaches to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .

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